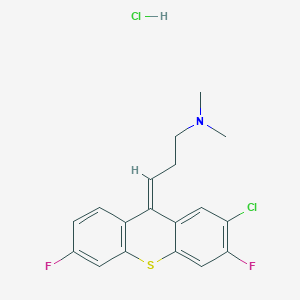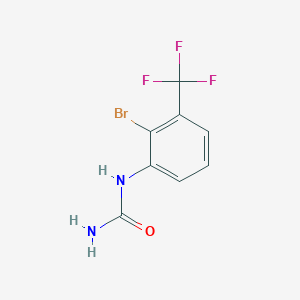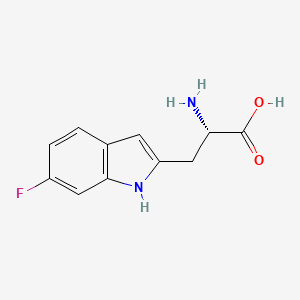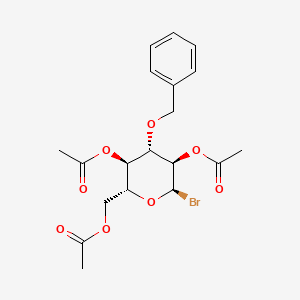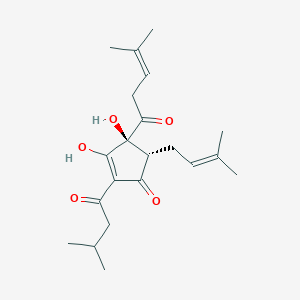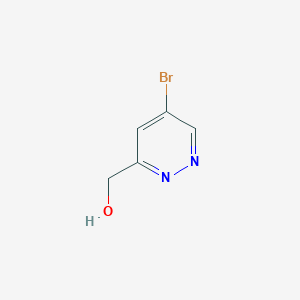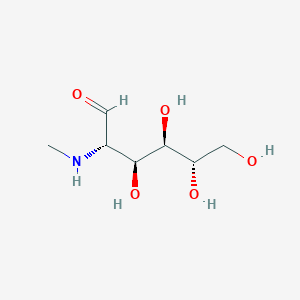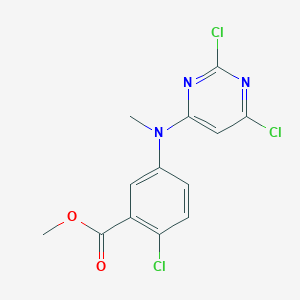
3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol: is a fluorinated pyridine derivative. Compounds containing fluorine atoms, particularly trifluoromethyl groups, are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction of halogenated pyridines with fluorinating agents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired fluorinated pyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale reactions using readily available starting materials and efficient fluorinating agents. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) are frequently employed.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor modulators. The presence of fluorine atoms can enhance the binding affinity and selectivity of these compounds towards biological targets .
Medicine: In medicine, fluorinated compounds are explored for their potential therapeutic applications. The enhanced stability and bioavailability of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol make it a promising candidate for drug development .
Industry: In the industrial sector, fluorinated pyridines are used in the production of agrochemicals, such as herbicides and insecticides. Their unique properties contribute to the effectiveness and environmental stability of these products .
Mecanismo De Acción
The mechanism of action of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trifluoromethyl group can also influence the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
- 6-(Trifluoromethyl)pyridin-3-ol
- 5-Chloro-2-nitropyridin-3-ol
- (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
Comparison: Compared to other similar compounds, [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol is unique due to the presence of both fluorine and trifluoromethyl groups. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications. The combination of these properties makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C7H5F4NO |
|---|---|
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-5-1-4(3-13)2-12-6(5)7(9,10)11/h1-2,13H,3H2 |
Clave InChI |
LNMUKOSHOLHXJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)

![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
